

A Comparative Spectroscopic Guide to 4-bromo-N-cyclohexylbenzenesulfonamide and Its Analogs

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Compound of Interest

Compound Name: 4-bromo-N-cyclohexylbenzenesulfonamide

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Introduction

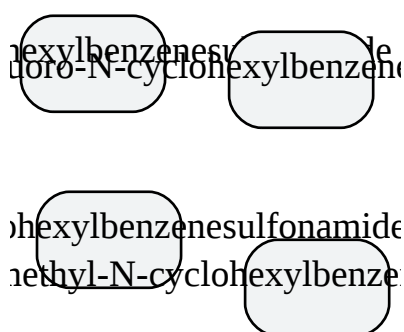
In the landscape of contemporary drug discovery and development, sulfonamide derivatives continue to command significant attention due to their diverse pharmacological activities. The 4-substituted-N-cyclohexylbenzenesulfonamide scaffold, in particular, serves as a valuable template for medicinal chemists. Subtle modifications to the substituent at the 4-position of the phenyl ring can profoundly influence the compound's physicochemical properties and biological interactions. Consequently, a comprehensive understanding of the structural nuances of these analogs is paramount for rational drug design.

This guide presents an in-depth comparative analysis of the spectroscopic data for **4-bromo-N-cyclohexylbenzenesulfonamide** and its analogs, wherein the bromine atom is replaced by chlorine, fluorine, and a methyl group. By examining their respective ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a definitive resource for the identification, characterization, and quality control of these important chemical entities. The experimental data herein is supported by detailed protocols, enabling the replication and validation of these findings.

Molecular Structures

The core structure under investigation is N-cyclohexylbenzenesulfonamide, with variations at the para-position of the benzene ring. The analogs discussed in this guide are:

- **4-bromo-N-cyclohexylbenzenesulfonamide (1)**
- 4-chloro-N-cyclohexylbenzenesulfonamide (2)
- 4-fluoro-N-cyclohexylbenzenesulfonamide (3)
- 4-methyl-N-cyclohexylbenzenesulfonamide (4)

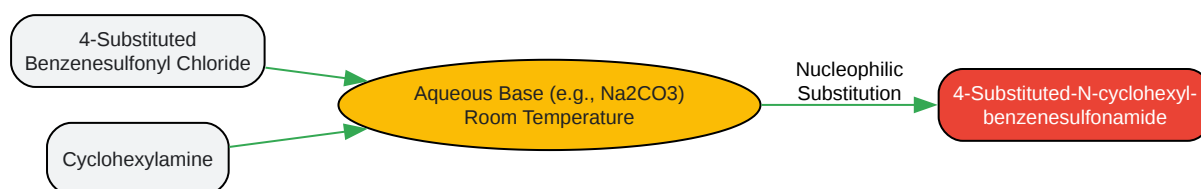


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Figure 1: Molecular structures of the analyzed analogs.

General Synthesis Protocol

The synthesis of these analogs follows a well-established and robust nucleophilic substitution reaction. The general procedure involves the reaction of the corresponding 4-substituted benzenesulfonyl chloride with cyclohexylamine in the presence of a mild base to neutralize the hydrochloric acid byproduct. This method is reliable and can be scaled as needed for various research applications.



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Figure 2: General synthesis workflow.

Step-by-Step Methodology:

- **Dissolution of Amine:** In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in a suitable solvent such as water or a biphasic mixture (e.g., water/dichloromethane).
- **Addition of Sulfonyl Chloride:** To the stirred solution, add the corresponding 4-substituted benzenesulfonyl chloride (1.0 equivalent) portion-wise at room temperature. The 4-substituted benzenesulfonyl chlorides are either commercially available or can be synthesized from the corresponding substituted benzene via chlorosulfonation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **pH Adjustment:** Maintain the pH of the reaction mixture at approximately 8-9 by the dropwise addition of a suitable aqueous base, such as a 10% sodium carbonate solution. This neutralizes the HCl generated during the reaction.[\[4\]](#)[\[5\]](#)
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up and Isolation:** Upon completion, if a biphasic system is used, separate the organic layer. If an aqueous medium is used, acidify the mixture to a pH of ~2 with dilute HCl to precipitate the product.
- **Purification:** Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-substituted-N-cyclohexylbenzenesulfonamide.

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the key spectroscopic data for each analog. The interpretation of this data is crucial for confirming the identity and purity of the synthesized compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides valuable information about the chemical environment of the protons in a molecule. The spectra of these analogs are characterized by signals corresponding to the aromatic protons of the substituted benzene ring and the aliphatic protons of the cyclohexyl group.

Table 1: Comparative ^1H NMR Spectroscopic Data (δ , ppm in CDCl_3)

Proton Environment	4-bromo (1)	4-chloro (2)	4-fluoro (3)	4-methyl (4)
Aromatic-H (d, 2H, $J \approx 8.5$ Hz)	~ 7.75	~ 7.78	$\sim 7.85\text{--}7.95$ (m)	~ 7.76
Aromatic-H (d, 2H, $J \approx 8.5$ Hz)	~ 7.65	~ 7.50	$\sim 7.15\text{--}7.25$ (m)	~ 7.31
-NH- (d, 1H)	$\sim 4.8\text{--}5.0$	$\sim 4.7\text{--}4.9$	$\sim 4.9\text{--}5.1$	$\sim 4.6\text{--}4.8$
-CH-N- (m, 1H)	$\sim 3.1\text{--}3.3$	$\sim 3.1\text{--}3.3$	$\sim 3.1\text{--}3.3$	$\sim 3.1\text{--}3.3$
Cyclohexyl-H (m, 10H)	$\sim 1.0\text{--}1.8$	$\sim 1.0\text{--}1.8$	$\sim 1.0\text{--}1.8$	$\sim 1.0\text{--}1.8$
-CH ₃ (s, 3H)	N/A	N/A	N/A	~ 2.43

Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and concentration. The aromatic region for the 4-fluoro analog is expected to show more complex splitting due to coupling with the fluorine atom.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl_3) is a standard solvent for NMR analysis of moderately polar organic compounds, providing good solubility for this series of analogs while having a minimal number of solvent signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituent at the 4-position.

Table 2: Comparative ^{13}C NMR Spectroscopic Data (δ , ppm in CDCl_3)

Carbon Environment	4-bromo (1)	4-chloro (2)	4-fluoro (3)	4-methyl (4)
Aromatic C-S	~139.5	~138.8	~136.5 (d)	~137.5
Aromatic C-H	~129.0	~129.5	~129.8 (d)	~129.8
Aromatic C-H	~128.5	~128.9	~116.5 (d)	~127.3
Aromatic C-X	~127.0	~139.5	~165.0 (d)	~143.5
-CH-N-	~53.5	~53.5	~53.6	~53.4
Cyclohexyl-C	~33.5	~33.5	~33.4	~33.6
Cyclohexyl-C	~25.5	~25.5	~25.4	~25.5
Cyclohexyl-C	~24.8	~24.8	~24.7	~24.8
-CH ₃	N/A	N/A	N/A	~21.5

Note: The chemical shifts (δ) are approximate. For the 4-fluoro analog, the aromatic carbon signals will exhibit splitting due to coupling with the ^{19}F nucleus, denoted by (d) for doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectra of these sulfonamide analogs are dominated by characteristic absorptions of the S=O, N-H, and C-H bonds.

Table 3: Comparative IR Spectroscopic Data (cm^{-1})

Functional Group	4-bromo (1)	4-chloro (2)	4-fluoro (3)	4-methyl (4)
N-H stretch	~3250	~3255	~3260	~3245
C-H stretch (aromatic)	~3100	~3100	~3105	~3095
C-H stretch (aliphatic)	~2930, 2855	~2930, 2855	~2935, 2860	~2925, 2850
C=C stretch (aromatic)	~1575, 1475	~1580, 1475	~1590, 1490	~1595, 1490
S=O stretch (asymmetric)	~1330	~1335	~1340	~1325
S=O stretch (symmetric)	~1160	~1165	~1170	~1155
S-N stretch	~910	~915	~920	~905
C-X stretch	~1010 (C-Br)	~1090 (C-Cl)	~1230 (C-F)	N/A

Experimental Protocol for FT-IR Analysis: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the FT-IR spectrometer for analysis.

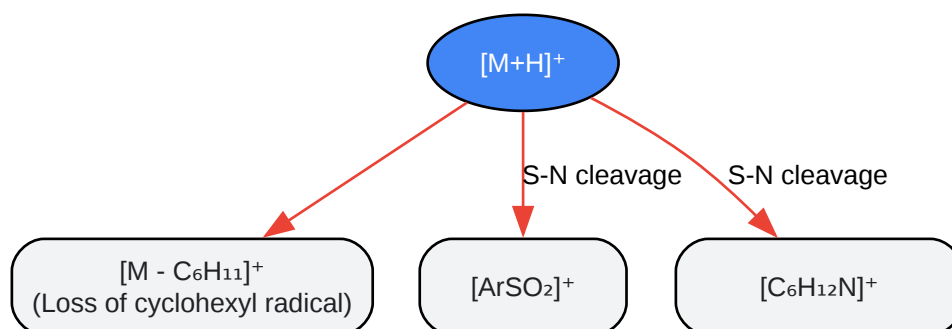
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds, which typically yields the protonated molecular ion $[M+H]^+$.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion	4-bromo (1)	4-chloro (2)	4-fluoro (3)	4-methyl (4)
Molecular Weight (g/mol)	318.23	273.78	257.33	253.36
[M+H] ⁺ (Calculated)	319.0160	274.0666	258.0962	254.1213
[M+H] ⁺ (Observed)	~319	~274	~258	~254
[M+Na] ⁺ (Observed)	~341	~296	~280	~276
Common Fragment [M- C ₆ H ₁₁] ⁺	~236/238	~192/194	~176	~172

Fragmentation Pathways: The fragmentation of sulfonamides in ESI-MS can be complex. A common fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of the benzenesulfonyl cation and the cyclohexylamine radical cation. Another characteristic fragmentation is the loss of the cyclohexyl group. The isotopic pattern for the bromo and chloro analogs is a key diagnostic feature in their mass spectra.



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Figure 3: Simplified fragmentation pathways.

Conclusion

This guide provides a comprehensive spectroscopic comparison of **4-bromo-N-cyclohexylbenzenesulfonamide** and its 4-chloro, 4-fluoro, and 4-methyl analogs. The presented ^1H NMR, ^{13}C NMR, IR, and MS data, along with standardized experimental protocols, offer a robust framework for the unambiguous identification and characterization of these compounds. The distinct spectroscopic signatures, particularly in the aromatic region of the NMR spectra and the characteristic IR absorptions and mass spectral fragmentation patterns, allow for clear differentiation between these closely related analogs. This information is invaluable for researchers in medicinal chemistry and related fields, facilitating quality control, reaction monitoring, and the interpretation of structure-activity relationships.

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